molecular formula C10H16O3S2 B011767 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide CAS No. 19813-27-5

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide

Cat. No. B011767
CAS RN: 19813-27-5
M. Wt: 248.4 g/mol
InChI Key: BQUAKLRKQWOSGN-UHFFFAOYSA-N
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Description

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide, also known as DTTX, is a natural product that is isolated from the venom of the Chinese spider Chilobrachys jingzhao. DTTX has been found to have various biological activities, including analgesic, anti-tumor, and anti-inflammatory effects. In

Mechanism Of Action

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide exerts its biological effects by binding to voltage-gated sodium channels (VGSCs) in the nervous system. VGSCs are responsible for the generation and propagation of action potentials in neurons. By binding to VGSCs, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide can block the influx of sodium ions into neurons, thereby inhibiting the generation of action potentials. This results in a reduction in pain, as well as other biological effects.

Biochemical And Physiological Effects

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have various biochemical and physiological effects. In addition to its analgesic, anti-tumor, and anti-inflammatory effects, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has also been found to have neuroprotective effects. Studies have shown that 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide can protect neurons from damage caused by oxidative stress and excitotoxicity. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have cardioprotective effects, with studies showing that it can reduce myocardial ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has several advantages for lab experiments. It is a natural product, which means that it is readily available from natural sources. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has potent biological effects, making it an attractive target for scientific research. However, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is a complex molecule that is difficult to synthesize, which can limit its availability for lab experiments. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has potent toxic effects, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for research on 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide. One area of research is the development of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide-based analgesics. 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to be more effective than morphine in reducing pain, making it a promising candidate for the development of new pain medications. Additionally, research on the anti-tumor and anti-inflammatory effects of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide could lead to the development of new cancer and inflammatory disease treatments. Finally, research on the neuroprotective and cardioprotective effects of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide could lead to the development of new treatments for neurodegenerative and cardiovascular diseases.
Conclusion:
4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is a complex molecule that has potent biological effects, including analgesic, anti-tumor, and anti-inflammatory effects. 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide exerts its effects by binding to voltage-gated sodium channels in the nervous system. While 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has several advantages for lab experiments, including its availability from natural sources and potent biological effects, it is a complex molecule that is difficult to synthesize and has potent toxic effects. Future research on 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide could lead to the development of new pain medications, cancer and inflammatory disease treatments, and treatments for neurodegenerative and cardiovascular diseases.

Synthesis Methods

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is a complex molecule that is difficult to synthesize. Currently, the most common method of synthesizing 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is through the isolation of the compound from the venom of the Chinese spider Chilobrachys jingzhao. The venom is extracted from the spider and then purified using various chromatography techniques. The purified compound is then identified using various spectroscopic methods, including NMR and mass spectrometry.

Scientific Research Applications

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have various biological activities, making it an attractive target for scientific research. One of the most promising applications of 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide is in the field of pain management. 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have potent analgesic effects, with studies showing that it is more effective than morphine in reducing pain. Additionally, 4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide has been found to have anti-tumor and anti-inflammatory effects, making it a potential candidate for the treatment of cancer and inflammatory diseases.

properties

CAS RN

19813-27-5

Product Name

4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide

Molecular Formula

C10H16O3S2

Molecular Weight

248.4 g/mol

IUPAC Name

4,4,8,8-tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide

InChI

InChI=1S/C10H16O3S2/c1-9(2)5-14-6-10(3,4)8-7(9)12-15(11)13-8/h5-6H2,1-4H3

InChI Key

BQUAKLRKQWOSGN-UHFFFAOYSA-N

SMILES

CC1(CSCC(C2=C1OS(=O)O2)(C)C)C

Canonical SMILES

CC1(CSCC(C2=C1OS(=O)O2)(C)C)C

synonyms

4,5-(Sulfinylbisoxy)-2,3,6,7-tetrahydro-3,3,6,6-tetramethylthiepin

Origin of Product

United States

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